(6-((1-(tert-Butyl)-1H-pyrazol-5-yl)amino)pyrazin-2-yl)methanol is a substituted heterocyclic compound featuring both pyrazole and pyrazine rings. It has been investigated as a potential building block for synthesizing more complex molecules with potential biological activity, particularly in pharmaceutical research related to the development of Phosphatidylinositol 3-kinase (PI3K) inhibitors. []
The compound (6-((1-(tert-Butyl)-1H-pyrazol-5-yl)amino)pyrazin-2-yl)methanol is a complex organic molecule that belongs to the class of pyrazole derivatives. Pyrazoles and their derivatives are known for their diverse pharmacological properties, making them significant in medicinal chemistry. This specific compound features a tert-butyl group, which is known to enhance lipophilicity and biological activity, along with a pyrazinyl moiety that may contribute to its potential therapeutic effects.
The compound can be classified as a pyrazole derivative due to the presence of the pyrazole ring structure. Pyrazole derivatives are often explored for their biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The presence of the tert-butyl group suggests it may also exhibit enhanced stability and solubility in organic solvents.
The synthesis of (6-((1-(tert-Butyl)-1H-pyrazol-5-yl)amino)pyrazin-2-yl)methanol can be approached through several methodologies involving the reaction of suitable precursors. One effective method includes:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed for monitoring progress and characterizing products.
The molecular formula is , with a molecular weight of approximately 232.29 g/mol. The compound features multiple functional groups, including amines and hydroxyl groups, which contribute to its reactivity and potential biological activity.
The compound can participate in various chemical reactions due to its functional groups:
Understanding these reactions is crucial for predicting the behavior of the compound under different conditions, which is essential for its application in synthetic chemistry.
The mechanism of action for compounds like (6-((1-(tert-Butyl)-1H-pyrazol-5-yl)amino)pyrazin-2-yl)methanol typically involves interaction with biological targets such as enzymes or receptors. Pyrazole derivatives often act by modulating signaling pathways or inhibiting specific enzymes involved in disease processes.
Research shows that pyrazole derivatives can exhibit varied mechanisms depending on their structure, often leading to anti-inflammatory or anticancer activities by targeting specific cellular pathways.
The compound is expected to be a solid at room temperature with moderate solubility in polar solvents due to its hydroxymethyl group. Its melting point and boiling point would need to be determined experimentally.
The presence of both hydrophilic (hydroxymethyl) and hydrophobic (tert-butyl) groups suggests that this compound could exhibit amphiphilic characteristics, influencing its interaction with biological membranes.
Given its structural characteristics, (6-((1-(tert-Butyl)-1H-pyrazol-5-yl)amino)pyrazin-2-yl)methanol could have potential applications in:
The compound "(6-((1-(tert-Butyl)-1H-pyrazol-5-yl)amino)pyrazin-2-yl)methanol" represents a structurally sophisticated heterocyclic system featuring a pyrazole ring connected to a pyrazine moiety via an amino linker, with a hydroxymethyl group extending from the pyrazine ring. This molecular architecture is formally identified by the CAS registry number 1010086-67-5 and follows IUPAC naming conventions that precisely describe its atomic connectivity [1] [2]. The systematic name denotes: (1) the 1-tert-butyl-substituted pyrazole nitrogen (position 1), (2) the amino linkage at the pyrazole's 5-position, (3) the pyrazine ring connection at its 2-position, and (4) the methanol (-CH₂OH) functional group attached to the pyrazine's 6-position carbon. The molecular formula is C₁₂H₁₇N₅O, corresponding to a molecular mass of 247.30 g/mol [2].
Structural Features and Tautomerism: The molecule exhibits potential tautomeric behavior at the pyrazole N-H group, though the 1-tert-butyl substitution locks the nitrogen configuration, preventing prototropy and enhancing stability. The hydroxymethyl group (-CH₂OH) contributes significant polarity to the otherwise hydrophobic framework, creating an amphiphilic character that influences solubility and intermolecular interactions. The pyrazine ring's electron-deficient nature allows for π-π stacking interactions, while the amino linker between heterocycles provides rotational flexibility and hydrogen-bonding capability [2].
Synonym Diversity: This compound is documented under multiple chemical aliases reflecting different naming conventions and registry systems, as shown in Table 1. Such variations commonly arise in chemical databases and scientific literature.
Table 1: Nomenclature and Identifiers for (6-((1-(tert-Butyl)-1H-pyrazol-5-yl)amino)pyrazin-2-yl)methanol
Identifier Type | Designation |
---|---|
Systematic Name | (6-((1-(tert-Butyl)-1H-pyrazol-5-yl)amino)pyrazin-2-yl)methanol |
Alternative Names | 6-[[1-(1,1-Dimethylethyl)-1H-pyrazol-5-yl]amino]-2-pyrazinemethanol; [6-[(2-tert-Butylpyrazol-3-yl)amino]pyrazin-2-yl]methanol |
CAS Registry | 1010086-67-5 |
Molecular Formula | C₁₂H₁₇N₅O |
SMILES Notation | OCC1=NC(=CN=C1)NC2=CC=NN2C(C)(C)C |
InChIKey | FNEJMGNXGHLKON-UHFFFAOYSA-N |
Pyrazole-based compounds have traversed a significant evolutionary pathway in pharmaceutical development since their initial discovery. Early pyrazole derivatives gained prominence with the introduction of non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib, which showcased the scaffold's ability to selectively target cyclooxygenase-2 (COX-2) enzymes. The structural simplicity and synthetic versatility of pyrazoles enabled medicinal chemists to systematically explore substitutions at the N1, C3, C4, and C5 positions, leading to diverse biological activities beyond anti-inflammatory effects [4]. The incorporation of pyrazine as a fused or conjugated system emerged as a strategic advancement, leveraging pyrazine's hydrogen-bonding capacity and aromatic characteristics to enhance target engagement.
The progression toward pyrazole-pyrazine conjugates represents a deliberate effort to merge the favorable pharmacokinetic profiles of both heterocycles. Pyrazine, as a diazine analogue, contributes enhanced hydrogen-bonding capacity and improved water solubility compared to phenyl rings, while maintaining aromatic character crucial for π-stacking interactions in biological targets. The amino-linked pyrazole-pyrazine hybrid in "(6-((1-(tert-Butyl)-1H-pyrazol-5-yl)amino)pyrazin-2-yl)methanol" exemplifies this design philosophy, where the connection between heterocycles creates a semi-rigid structure that optimizes binding interactions [2] [7]. Patent literature reveals that such hybrid systems gained prominence in the 2010s for applications in oncology and neurodegenerative disorders, particularly as kinase inhibitors and protein degradation modulators [7].
The strategic incorporation of a tert-butyl group at the N1 position of the pyrazole ring represents a sophisticated structure-based design choice with multifaceted biochemical implications. The tert-butyl moiety (C(CH₃)₃) serves as a steric shield that profoundly influences molecular conformation, metabolic stability, and hydrophobic interactions. With a calculated LogP value of approximately 0.94 for related tert-butyl pyrazole derivatives, this substituent significantly enhances membrane permeability while maintaining favorable solubility profiles when combined with polar functional groups like the hydroxymethyl unit in the pyrazine component [4] [7].
Conformational Effects: The bulky tert-butyl group imposes significant steric constraints on the pyrazole ring, effectively locking rotational freedom around the N-N bond and forcing the ring system into preferred orientations for target binding. This conformational restriction reduces the entropic penalty upon receptor binding, potentially enhancing binding affinity compared to unsubstituted analogues [7].
Metabolic Stabilization: Methyl groups within the tert-butyl substituent provide electron-donating effects that stabilize the pyrazole ring against oxidative degradation. More critically, the absence of vulnerable benzylic hydrogens and the quaternary carbon center dramatically reduce susceptibility to cytochrome P450-mediated oxidation, extending the compound's metabolic half-life. This stabilization is evidenced in advanced pyrazole therapeutics where tert-butyl substitution improves pharmacokinetic parameters [7].
Hydrophobic Pocket Engagement: The tert-butyl group serves as a compact hydrophobic domain that optimally fills small binding pockets in biological targets, particularly in kinase ATP-binding sites where it engages in van der Waals interactions with aliphatic residues. This hydrophobic complementarity is demonstrated in patent literature where tert-butyl pyrazole derivatives show enhanced inhibitory activity against cancer targets compared to methyl or ethyl analogues [7].
Table 2: Impact of tert-Butyl Substitution on Pyrazole Therapeutics
Parameter | Effect of tert-Butyl Group | Structural Basis |
---|---|---|
Lipophilicity | Increases LogP by ~1.5 units | Addition of three methyl groups |
Metabolic Stability | Reduces CYP-mediated oxidation | Absence of vulnerable C-H bonds at β-position |
Steric Bulk | Creates cone-like steric shield | Tetrahedral geometry with 5.5 Å effective radius |
Target Binding | Enhances hydrophobic interactions | Complementary fit with lipophilic enzyme pockets |
The hydroxymethyl (-CH₂OH) group attached to the pyrazine ring provides a counterbalancing polar functionality that enables hydrogen-bonding interactions with biological targets. This amphiphilic balance—tert-butyl hydrophobicity paired with hydroxymethyl hydrophilicity—creates an optimal solubility profile for cellular permeability while maintaining sufficient aqueous solubility for biological distribution. Computational chemistry analyses of similar pyrazinemethanol derivatives reveal topological polar surface areas of approximately 38.05 Ų, consistent with good membrane transit capabilities [4]. The synergistic combination of these strategically positioned functional groups exemplifies modern medicinal chemistry approaches to optimizing drug-like properties in heterocyclic therapeutics.
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 13052-73-8
CAS No.: 61109-48-6